2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with the molecular formula C21H25BO2 and a molecular weight of approximately 320.23 g/mol. This compound features a boron atom within a dioxaborolane ring structure, which is known for its chemical versatility and utility in various synthetic applications. The compound is characterized by the presence of a dimethylfluorenyl group, which contributes to its unique properties and potential applications in organic synthesis and material science .
The compound is typically obtained in solid form and exhibits moderate solubility in organic solvents. Its structural formula includes two methyl groups attached to the fluorenyl moiety, enhancing its stability and reactivity in
The chemical reactivity of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its boron atom, which can participate in various reactions such as:
These reactions highlight the compound's utility as a building block in organic synthesis .
The synthesis of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps:
These methods may vary depending on the desired yield and purity of the final product .
The applications of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
The compound's ability to participate in cross-coupling reactions makes it particularly valuable in synthetic chemistry .
Several compounds share structural similarities with 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Below are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
9,9-Dimethylfluorene | C15H12 | Base structure without boron; used as a precursor |
2-(3-(9-Methylfluoren-2-yl)phenyl)-4-methylboronic acid | C19H23B | Contains a methyl group instead of dimethyl; used in similar applications |
4-Bromo-N,N-di-p-tolylaniline | C17H20BrN | A related amine compound; used in organic electronics |
These compounds illustrate variations in substitution patterns and functional groups that influence their reactivity and applications. The uniqueness of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific dioxaborolane structure combined with the dimethylfluorene moiety .